2-Methyl-1-propenylmagnesium bromide

Catalog No.
S1898889
CAS No.
38614-36-7
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-propenylmagnesium bromide

CAS Number

38614-36-7

Product Name

2-Methyl-1-propenylmagnesium bromide

IUPAC Name

magnesium;2-methylprop-1-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1

InChI Key

FFUIUNZKXBJVSC-UHFFFAOYSA-M

SMILES

CC(=[CH-])C.[Mg+2].[Br-]

Canonical SMILES

CC(=[CH-])C.[Mg+2].[Br-]

Synthesis of Prenylated Natural Products:

Prenylated natural products, a vast class of organic molecules with diverse biological activities, are often found in plants, marine organisms, and microorganisms. 2-Methyl-1-propenylmagnesium bromide serves as a key building block for the synthesis of these complex molecules due to its ability to efficiently introduce the prenyl group. Researchers utilize it in the synthesis of various natural products, including terpenes, steroids, and flavonoids, which possess a wide range of applications in medicine, agriculture, and material science [PubChem, National Institutes of Health ""].

Carbon-Carbon Bond Formation Reactions:

-Methyl-1-propenylmagnesium bromide participates in various carbon-carbon bond formation reactions, a fundamental step in organic synthesis. These reactions allow researchers to create new carbon-carbon bonds between the prenyl group of the reagent and other carbon-based molecules. Some common reaction types include:

  • Negishi coupling: This reaction couples the prenyl group with an organic halide in the presence of a palladium catalyst, enabling the formation of complex organic structures [Organic Syntheses, American Chemical Society "Organic Syntheses, Vol. 88 (2012) 102" DOI: 10.15227/orgsyn.088.0102].
  • Kumada-Corriu coupling: Similar to Negishi coupling, this reaction uses a nickel or copper catalyst to couple the prenyl group with an aryl or vinyl halide [Chem Soc Rev. 2011, 40, 2943-2961 "Kumada–Corriu coupling" DOI: 10.1039/C0CS00141D].
  • Stetter reaction: This reaction employs the prenyl group as a nucleophile to react with a conjugated ketone, forming a new carbon-carbon bond and a carbonylated moiety [Chemical Reviews, 2010, 110 (12), 7275-7316 "Recent Advances in the Stetter Reaction" DOI: 10.1021/cr9003747].

2-Methyl-1-propenylmagnesium bromide is an organometallic compound classified as a Grignard reagent, characterized by its formula C4H7BrMg\text{C}_4\text{H}_7\text{Br}\text{Mg} and a molecular weight of 159.31 g/mol. This compound appears as a yellow to dark orange liquid and is soluble in tetrahydrofuran (THF), where it is typically used in a 0.5 M concentration . The structure features a magnesium atom bonded to a 2-methyl-1-propenyl group and bromine, making it a valuable reagent in organic synthesis for introducing alkenyl functionalities into various substrates.

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, facilitating the formation of alcohols after hydrolysis.
  • Palladium-Catalyzed Coupling: This reagent is utilized in palladium-catalyzed cross-coupling reactions, particularly with aryl tosylates, to synthesize biaryls and other complex organic molecules .
  • Formation of Alkenes: It can also be involved in the synthesis of alkenes through elimination reactions when treated with appropriate electrophiles.

While specific biological activities of 2-methyl-1-propenylmagnesium bromide are not extensively documented, its derivatives and related compounds have been studied for potential pharmaceutical applications. The reactivity of this Grignard reagent allows for the synthesis of biologically active molecules, including amino acids and other pharmaceuticals, indicating its importance in medicinal chemistry .

The synthesis of 2-methyl-1-propenylmagnesium bromide typically involves the reaction of 2-methyl-1-propene with magnesium in the presence of bromine or a suitable brominating agent. The general procedure can be outlined as follows:

  • Preparation: Magnesium turnings are added to anhydrous THF under inert atmosphere conditions.
  • Bromination: 2-Methyl-1-propene is introduced to the reaction mixture, followed by the addition of bromine to facilitate the formation of the Grignard reagent.
  • Isolation: The product can be isolated by standard techniques such as filtration or evaporation under reduced pressure.

This method emphasizes the necessity for anhydrous conditions to prevent hydrolysis, which can deactivate the Grignard reagent .

2-Methyl-1-propenylmagnesium bromide finds diverse applications in organic synthesis:

  • Synthesis of Biaryls: It is instrumental in forming biaryl compounds through cross-coupling reactions.
  • Synthesis of Amino Acids: This compound has been used in synthesizing specific amino acids like (2S,3S)-3′-fluoroisoleucine .
  • Alkenylation Reactions: It serves as a key reagent for introducing alkenyl groups into various organic frameworks, enhancing molecular complexity.

Interaction studies involving 2-methyl-1-propenylmagnesium bromide primarily focus on its reactivity with various electrophiles and its role in catalyzed reactions. The reactivity profile suggests that it can engage with different substrates, leading to significant variations in product formation depending on reaction conditions and catalysts employed. Further research may explore its interactions with biological molecules or systems to elucidate any potential pharmacological effects .

Similar Compounds

Several compounds exhibit structural or functional similarities to 2-methyl-1-propenylmagnesium bromide. These include:

Compound NameMolecular FormulaNotes
Isobutenylmagnesium bromideC4_4H7_7BrMgSimilar structure; used in analogous reactions
3-Methyl-1-butenylmagnesium bromideC5_5H9_9BrMgLonger carbon chain; similar reactivity
2-Methylpropylmagnesium bromideC5_5H11_11BrMgRelated branched structure
Vinylmagnesium bromideC2_2H3_3BrMgSimplest alkenyl Grignard reagent

These compounds share the organometallic nature and reactivity associated with Grignard reagents but differ in their carbon chain length or branching, which can influence their chemical behavior and applications .

Hydrogen Bond Acceptor Count

2

Exact Mass

157.95815 g/mol

Monoisotopic Mass

157.95815 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-08-16

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